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Compound of Interest

N-(Azido-PEG3)-N-Fluorescein-
PEG3-acid

Cat. No.: B609449

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-(Azido-PEG3)-N-
Fluorescein-PEG3-acid, a heterotrifunctional linker designed for advanced bioconjugation,
drug development, and molecular imaging applications.

Core Properties and Structure

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a versatile molecule that incorporates three
distinct functional moieties connected by hydrophilic polyethylene glycol (PEG) spacers. This
unique structure enables the sequential or simultaneous conjugation of different molecular
entities.

o Azide Group (-Ns): Allows for covalent attachment to alkyne-containing molecules via
copper-catalyzed azide-alkyne cycloaddition (CUAAC) or strain-promoted alkyne-azide
cycloaddition (SPAAC), commonly known as "click chemistry".[1] This reaction is highly
specific and bioorthogonal, meaning it does not interfere with native biological functional
groups.

» Fluorescein Dye: A widely used green fluorescent label that allows for the tracking and
visualization of the conjugated molecule in applications such as fluorescence microscopy,
flow cytometry, and immunofluorescence assays.[2]
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o Carboxylic Acid (-COOH): Provides a reactive handle for forming a stable amide bond with

primary amine groups (-NHz) present on proteins, peptides, or other biomolecules. This

reaction is typically facilitated by carbodiimide activators like EDC or uronium-based

reagents like HATU.[3][4]

e PEG Linkers: The two PEG3 (triethylene glycol) spacers enhance the molecule's aqueous

solubility, reduce steric hindrance, and provide a flexible bridge between the conjugated

partners.[3]

This trifunctional nature makes the compound an ideal tool for building complex molecular

constructs, such as fluorescently labeled probes, antibody-drug conjugates (ADCs), and
PROTACSs (Proteolysis Targeting Chimeras).[1]

Quantitative Data

The physicochemical and spectral properties of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

are summarized below. Data is compiled from various suppliers and general spectroscopic

information for fluorescein isothiocyanate (FITC), which is spectrally similar.

Property

Value

Reference(s)

Molecular Formula

C3sHasNs013S

[5]16]

Molecular Weight 811.85 g/mol (or 811.9 g/mol) [31[6]1[7]
CAS Number 2100306-50-9 [5][6]
Purity Typically >96% or >98% [51[6]
Appearance Powder (color may vary) [8]

Excitation Maximum (EXx)

~485 - 495 nm

[1105]718]

Emission Maximum (Em)

~512 - 525 nm

[L1(5]718]

Solubility

Soluble in DMSO, DMF

[5]

Storage Conditions

-20°C, protect from light

[5]

Experimental Protocols
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The following sections provide detailed methodologies for the two primary conjugation
reactions involving this linker. These are generalized protocols and may require optimization
based on the specific properties of the molecules being conjugated.

Protocol 1: Azide-Alkyne Click Chemistry (CUAAC)

This protocol describes the copper-catalyzed reaction between the linker's azide group and an
alkyne-functionalized molecule (e.g., a protein, nucleic acid, or small molecule).

Materials:
e N-(Azido-PEG3)-N-Fluorescein-PEG3-acid
» Alkyne-modified biomolecule
o Copper(Il)-TBTA stock solution (10 mM in 55% DMSO)
» Ascorbic Acid stock solution (5 mM, freshly prepared)
o Triethylammonium acetate buffer (2 M, pH 7.0)
e DMSO (anhydrous)
 Inert gas (Argon or Nitrogen)
Methodology:
o Preparation of Reactants:
o Dissolve the alkyne-modified biomolecule in water or an appropriate buffer.

o Prepare a stock solution of the N-(Azido-PEG3)-N-Fluorescein-PEG3-acid linker (e.g.,
10 mM in DMSO).

e Reaction Setup:
o In a suitable reaction vial, add the alkyne-modified biomolecule.

o Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.
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o Add DMSO to the reaction, followed by the azide linker stock solution. Vortex briefly to
mix. The final concentration of reactants should be optimized, but a slight excess of the
azide linker is common.

o Catalyst Addition:

o Add the required volume of 5 mM Ascorbic Acid stock solution to the mixture and vortex
briefly.

o Purge the solution by bubbling with an inert gas (e.g., argon) for 30-60 seconds to remove
oxygen, which can interfere with the reaction.

o Add the required amount of 10 mM Copper(Il)-TBTA stock solution. Flush the vial
headspace with inert gas and cap tightly.

e Incubation:
o Vortex the mixture thoroughly.

o Allow the reaction to proceed at room temperature overnight or for a specified time
(typically 4-16 hours), protected from light.

e Purification:

o The resulting fluorescently-labeled conjugate can be purified from excess reagents using
methods appropriate for the biomolecule, such as acetone/ethanol precipitation (for
DNA/oligonucleotides), size exclusion chromatography, or dialysis (for proteins).[7]

Protocol 2: Carboxylic Acid-Amine Coupling (Amide
Bond Formation)

This protocol details the activation of the linker's carboxylic acid group to react with a primary
amine on a target molecule using EDC and an optional N-hydroxysuccinimide (NHS) additive to
improve efficiency.

Materials:

¢ N-(Azido-PEG3)-N-Fluorescein-PEG3-acid
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e Amine-containing molecule (e.g., protein, peptide)
o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
e (Optional) NHS (N-hydroxysuccinimide) or Sulfo-NHS
» Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
e Coupling/Reaction Buffer (e.g., PBS, pH 7.2-7.5)
e Quenching Buffer (e.g., 1 M Tris-HCI, pH 8.5 or hydroxylamine)
e Anhydrous DMF or DMSO
Methodology:
» Preparation of Reactants:
o Equilibrate all reagents to room temperature before use.

o Prepare a stock solution of the N-(Azido-PEG3)-N-Fluorescein-PEG3-acid linker in
anhydrous DMF or DMSO.

o Dissolve the amine-containing molecule in the Coupling Buffer.
» Activation of Carboxylic Acid:
o In a separate microfuge tube, dissolve the linker in Activation Buffer.
o Add a 5-10 fold molar excess of EDC (and NHS, if used) to the linker solution.

o Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester
intermediate.

e Coupling Reaction:

o Add the activated linker solution to the amine-containing molecule solution. The final pH of
the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary
amines.
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o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with
gentle mixing and protected from light.

e Quenching:

o Add Quenching Buffer (e.g., hydroxylamine to a final concentration of 10-50 mM) to the
reaction mixture and incubate for 15-30 minutes. This will hydrolyze any unreacted NHS-
ester, preventing non-specific reactions.

o Purification:

o Remove excess linker and byproducts using dialysis, size exclusion chromatography, or
another purification method suitable for the target molecule.

Visualized Workflows

The following diagrams illustrate the logical workflows for utilizing N-(Azido-PEG3)-N-
Fluorescein-PEG3-acid in bioconjugation experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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